BenchChemオンラインストアへようこそ!

Cdk12-IN-3

Kinase Selectivity Off-Target Profiling Chemical Biology

CDK12-IN-3 (CMPD7, AZ1992) is the definitive chemical probe for CDK12-specific research. Unlike dual CDK12/13 inhibitors, its narrow selectivity (validated across 352 kinases) eliminates CDK13 confounding, ensuring phenotypes are driven solely by CDK12 inhibition. With a well-characterized IC50 of 491 nM, it is the benchmark for RNA Pol II CTD Ser2 phosphorylation studies, DDR pathway interrogation, and synthetic lethality screens in OV90 and THP1 models. Insist on CDK12-IN-3 for reproducible, unambiguous results.

Molecular Formula C23H28F2N8O
Molecular Weight 470.5 g/mol
Cat. No. B605722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk12-IN-3
SynonymsAZ1992;  AZ-1992;  AZ 1992;  Compound 7, Cmpd 7.
Molecular FormulaC23H28F2N8O
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F
InChIInChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31)/t14-/m0/s1
InChIKeyKULPPFCRBINTBS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDK12-IN-3 (CMPD 7/AZ1992): A Highly Selective CDK12 Kinase Inhibitor for Cancer and Transcriptional Research


CDK12-IN-3 (synonyms: CMPD 7, AZ1992; CAS 2220184-50-7) is a small-molecule, ATP-competitive cyclin-dependent kinase 12 (CDK12) inhibitor. It exhibits an enzymatic IC50 of 491 nM against CDK12 and has been extensively profiled for kinase selectivity, demonstrating a narrow target engagement profile across a 352-kinase panel at 0.1 µM. This compound is utilized in cancer biology research due to its role in modulating RNA polymerase II (Pol II) activity and DNA damage response pathways .

Procurement Rationale for CDK12-IN-3: Why Its Unique Selectivity Profile Precludes Simple Substitution


CDK12 inhibitors are not a homogenous class; their therapeutic windows and research utility are profoundly influenced by selectivity, binding kinetics, and off-target profiles. CDK12-IN-3 differentiates itself through a unique combination of a precisely defined, moderate enzymatic potency (IC50 491 nM) and an exceptionally narrow selectivity profile, which minimizes confounding off-target effects common in related compounds. Generic substitution with other CDK12 inhibitors (e.g., THZ531, SR-4835) or dual CDK12/13 inhibitors (e.g., CDK12/13-IN-3) can introduce unintended CDK13 inhibition, varying degrees of off-target kinase engagement, and distinct cellular pharmacodynamics, thereby compromising experimental reproducibility and data interpretation. The specific evidence below details why CDK12-IN-3 is the preferred choice for studies requiring unambiguous, CDK12-specific mechanistic interrogation [1].

CDK12-IN-3 Quantitative Differentiation: Head-to-Head Selectivity and Cellular Efficacy Data


Kinase Selectivity Profile: Narrow Target Engagement vs. Broader Inhibition of Dual CDK12/13 Inhibitors

CDK12-IN-3 exhibits a highly restricted selectivity profile, a key differentiator from dual CDK12/13 inhibitors like THZ531 and SR-4835. Profiling across a panel of 352 kinases at a concentration of 0.1 µM reveals that CDK12-IN-3 engages a minimal set of off-target kinases, ensuring that observed cellular phenotypes are primarily attributable to CDK12 inhibition. In contrast, THZ531 and SR-4835 are dual CDK12/13 inhibitors, with THZ531 exhibiting IC50s of 158 nM for CDK12 and 69 nM for CDK13, and SR-4835 showing an IC50 of 99 nM for CDK12 and a Kd of 4.9 nM for CDK13. The selective inhibition of CDK12 without concurrent CDK13 blockade is critical for studies aiming to dissect CDK12-specific functions in transcription and DNA damage repair [1][2][3].

Kinase Selectivity Off-Target Profiling Chemical Biology

CDK12 Enzymatic Potency: A Moderate IC50 Differentiates CDK12-IN-3 from Hyper-Potent Analogs

CDK12-IN-3 inhibits CDK12 with an IC50 of 491 nM in enzymatic assays. This moderate potency distinguishes it from highly potent, dual CDK12/13 inhibitors such as SR-4835 (IC50: 99 nM), THZ531 (IC50: 158 nM), and CDK12/13-IN-3 (IC50: 107.4 nM). The more modest IC50 of CDK12-IN-3 can be advantageous in cellular assays, as it reduces the risk of non-specific cytotoxicity and off-target effects often associated with highly potent kinase inhibitors used at high concentrations. This characteristic allows for a more graded and interpretable dose-response relationship, particularly in long-term or complex cellular models [1].

Enzymatic Assay IC50 Biochemical Pharmacology

Cellular Target Engagement: Potent Inhibition of RNA Pol II CTD Ser2 Phosphorylation at Low Concentrations

CDK12-IN-3, at a concentration of 0.1 µM, potently inhibits the phosphorylation of Serine 2 (Ser2) on the C-terminal domain (CTD) of RNA polymerase II. This is a direct and specific cellular readout of CDK12 activity, as CDK12 is the primary kinase responsible for this post-translational modification. The ability of CDK12-IN-3 to achieve robust target engagement at a concentration significantly below its enzymatic IC50 (491 nM) in a cellular context underscores its excellent cell permeability and target residence time. In contrast, the dual inhibitor THZ531, while potent (IC50 50 nM in Jurkat cells), is a covalent inhibitor, leading to irreversible target modification and potentially different cellular dynamics [1][2].

Cellular Assay RNA Polymerase II Phosphorylation

Antiproliferative and Cytotoxic Activity: Distinct Cellular Effects in Ovarian and Leukemia Models

CDK12-IN-3 demonstrates significant growth inhibition in OV90 ovarian cancer cells and acute cytotoxicity in THP1 leukemia cells. These cellular effects are consistent with CDK12's role in regulating transcription of DNA damage repair genes and maintaining genomic stability. While other CDK12 inhibitors like THZ531 and SR-4835 also exhibit antiproliferative effects in various cancer cell lines, the specific sensitivity of OV90 and THP1 cells to CDK12-IN-3 at low concentrations (0.1 µM) provides a distinct phenotypic signature. This can be leveraged for studying CDK12 dependency in specific cancer subtypes, particularly those with homologous recombination deficiency (HRD) or other DNA repair defects [1][2].

Cancer Cell Biology Growth Inhibition Cytotoxicity

Optimal Scientific Applications for CDK12-IN-3: From Mechanistic Studies to Cancer Therapeutics Research


Dissecting CDK12-Specific Functions in Transcription and DNA Damage Repair

Researchers can use CDK12-IN-3 to unambiguously inhibit CDK12 activity without the confounding influence of CDK13 inhibition. This is crucial for studies aiming to delineate the unique roles of CDK12 in regulating RNA polymerase II CTD Ser2 phosphorylation, mRNA processing, and the expression of DNA damage response (DDR) genes. The high selectivity profile, validated against a panel of 352 kinases, ensures that observed phenotypes are primarily driven by CDK12 inhibition [1].

Investigating CDK12 Dependency in Ovarian and Hematological Cancers

CDK12-IN-3 serves as a valuable chemical probe in OV90 ovarian cancer and THP1 leukemia cell models. Its demonstrated ability to inhibit growth and induce cytotoxicity at low concentrations (0.1 µM) provides a robust platform for studying CDK12 addiction in these malignancies. This application is particularly relevant for exploring synthetic lethal interactions with PARP inhibitors or other DNA-damaging agents in cancers harboring defects in homologous recombination repair (HRR) [1][2].

Serving as a Reference Standard in CDK12 Inhibitor Development and Profiling

Given its well-characterized selectivity and moderate potency, CDK12-IN-3 is an ideal reference compound for benchmarking novel CDK12 inhibitors. It can be used in comparative kinase selectivity panels, cellular target engagement assays (e.g., Ser2 phosphorylation), and antiproliferative studies to contextualize the activity and selectivity of new chemical entities targeting CDK12 [1].

Elucidating CDK12's Role in Genome Stability and Epigenetic Regulation

By selectively inhibiting CDK12, researchers can investigate its function in maintaining genome stability, including its roles in transcription-coupled DNA repair and replication stress response. The compound's ability to modulate the phosphorylation state of RNA Pol II CTD at Ser2 provides a direct link to transcriptional regulation and can be used to explore CDK12's impact on gene expression programs and chromatin dynamics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk12-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.